1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine, also known as BICP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. BICP belongs to the class of piperazine compounds and is a bicyclic bridged derivative of piperazine.
Applications De Recherche Scientifique
Scientific Research Applications
1. Neurological Disorders
Piperazine derivatives, especially those incorporating bicyclic structures, have been investigated for their potential in treating neurological disorders. For instance, certain piperazine derivatives of triazolotriazine have shown potent and selective antagonistic activity on adenosine A2a receptors, which is relevant for the treatment of Parkinson's disease. This is significant because adenosine A2a receptor antagonists can modulate dopamine neurotransmission and potentially offer therapeutic benefits in Parkinson's disease and possibly other neuropsychiatric conditions (Peng et al., 2004).
2. Antibacterial Agents
Piperazine scaffolds have also been evaluated for their antibacterial properties. A study on pyrido(2,3-d)pyrimidine derivatives with piperazine units revealed compounds with significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This suggests the potential of bicyclic piperazine derivatives in developing new antibacterial agents (Matsumoto & Minami, 1975).
3. Antidepressant Effects
Certain piperazine derivatives have been studied for their potential antidepressant effects. For example, compounds exhibiting antagonistic activity on 5-HT2A receptors have shown promising results in rodent behavioral assays, indicating the potential use of these derivatives in developing antidepressant medications (Pandey et al., 2010).
4. Antihypertensive Activity
Piperazine-based compounds have been synthesized with the aim of achieving peripheral 5-HT2 antagonism, resulting in potent antihypertensive activity in animal models. This highlights the therapeutic potential of bicyclic piperazine derivatives in treating hypertension (Bogeso et al., 1988).
5. Drug Design and Synthesis
Bicyclic piperazine structures serve as key building blocks in medicinal chemistry, enabling the development of diverse pharmacologically active compounds. Their incorporation into drug molecules can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds (Mordini et al., 2014).
Propriétés
IUPAC Name |
1-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2/t9-,10+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVOYVMTSPJFK-AXFHLTTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.